URIDINE 5/'-DIPHOSPHO-GALACTOSE-[GALACTOSE-1-3H(N)]
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Overview
Description
Uridine 5’-diphospho-galactose-[galactose-1-3H(N)]: is a nucleotide sugar that plays a crucial role in the biosynthesis of glycoconjugates. It is a derivative of uridine diphosphate and galactose, where the galactose moiety is labeled with tritium (3H). This compound is essential in various biological processes, including the synthesis of glycoproteins and glycolipids.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enzymatic Synthesis: One common method involves the enzymatic conversion of uridine diphosphate-glucose to uridine diphosphate-galactose using the enzyme UDP-glucose 4-epimerase. This reaction typically occurs under mild conditions, with the enzyme catalyzing the epimerization of the glucose moiety to galactose.
Chemical Synthesis: Another method involves the chemical synthesis of uridine diphosphate-galactose from uridine diphosphate and galactose-1-phosphate. This reaction requires the presence of a suitable catalyst and occurs under controlled conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of uridine 5’-diphospho-galactose-[galactose-1-3H(N)] often involves large-scale enzymatic synthesis due to its specificity and efficiency. The process includes the fermentation of microorganisms that express the necessary enzymes, followed by purification and isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] can undergo substitution reactions where the galactose moiety is replaced by other sugar molecules. This is often catalyzed by glycosyltransferases.
Hydrolysis: The compound can be hydrolyzed to release uridine diphosphate and galactose. This reaction is typically catalyzed by specific hydrolases.
Common Reagents and Conditions:
Glycosyltransferases: These enzymes facilitate the transfer of the galactose moiety to acceptor molecules.
Hydrolases: Enzymes that catalyze the hydrolysis of the compound.
Major Products Formed:
Glycoconjugates: Formed through glycosylation reactions.
Uridine Diphosphate and Galactose: Formed through hydrolysis.
Scientific Research Applications
Chemistry:
- Used as a substrate in the study of glycosylation reactions and the synthesis of complex carbohydrates.
Biology:
- Plays a role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell-cell communication and molecular recognition.
Medicine:
- Utilized in research related to metabolic disorders involving carbohydrate metabolism.
- Used in the development of diagnostic tools for detecting abnormalities in glycosylation pathways.
Industry:
- Employed in the production of biopharmaceuticals where glycosylation is a critical quality attribute.
Mechanism of Action
Molecular Targets and Pathways: Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] functions as a donor of galactose in glycosylation reactions. It interacts with glycosyltransferases, which transfer the galactose moiety to acceptor molecules such as proteins and lipids. This process is vital for the formation of glycoproteins and glycolipids, which are involved in various cellular functions.
Comparison with Similar Compounds
Uridine 5’-diphospho-glucose: Another nucleotide sugar involved in glycosylation reactions.
Uridine 5’-diphospho-N-acetylglucosamine: Involved in the biosynthesis of glycosaminoglycans.
Uridine 5’-diphospho-glucuronic acid: Plays a role in the detoxification of xenobiotics.
Uniqueness: Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] is unique due to its specific role in galactosylation reactions and its use as a labeled compound in research. The tritium label allows for the tracking and quantification of galactose incorporation in biological systems, providing valuable insights into glycosylation pathways.
Properties
CAS No. |
152697-47-7 |
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Molecular Formula |
C15H24N2O17P2 |
Molecular Weight |
568.31 |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1/i14T |
InChI Key |
HSCJRCZFDFQWRP-OIHLOLFBSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms |
URIDINE 5/'-DIPHOSPHO-GALACTOSE-[GALACTOSE-1-3H(N)] |
Origin of Product |
United States |
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